molecular formula C15H11NO2 B13749133 6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile

6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile

Cat. No.: B13749133
M. Wt: 237.25 g/mol
InChI Key: IMSNLHYEMIUMPY-UHFFFAOYSA-N
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Description

6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile is a polycyclic heterocyclic organic compound It is a derivative of dibenzo[b,e][1,4]dioxin, where two methyl groups are attached at positions 6 and 9, and a carbonitrile group is attached at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile typically involves the following steps:

    Formation of the Dibenzo[b,e][1,4]dioxin Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Methyl Groups: Methylation at positions 6 and 9 can be carried out using methylating agents such as methyl iodide in the presence of a base.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,e][1,4]dioxin: The parent compound without the methyl and carbonitrile groups.

    Polychlorinated Dibenzodioxins: Compounds with chlorine atoms instead of methyl groups.

    Polybrominated Dibenzodioxins: Compounds with bromine atoms instead of methyl groups.

Uniqueness

6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile is unique due to the presence of both methyl and carbonitrile groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

6,9-dimethyldibenzo-p-dioxin-1-carbonitrile

InChI

InChI=1S/C15H11NO2/c1-9-6-7-10(2)14-13(9)17-12-5-3-4-11(8-16)15(12)18-14/h3-7H,1-2H3

InChI Key

IMSNLHYEMIUMPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)OC3=C(C=CC=C3O2)C#N

Origin of Product

United States

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